molecular formula C15H19NO2 B6598824 ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 483279-86-3

ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B6598824
CAS RN: 483279-86-3
M. Wt: 245.32 g/mol
InChI Key: YYGAAWJSHBOCKE-UHFFFAOYSA-N
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Description

“Ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound . However, there is limited information available about this specific compound. It’s important to note that the information might be under different names or closely related compounds.


Synthesis Analysis

The synthesis of azabicyclo[3.1.0]hexanone-containing inhibitors has been reported . The initial route to this compound was streamlined from 13 to 7 linear steps through the use of a catalytic, enantioselective C–H activation step . A procedure for lactam oxidation was identified that avoided the use of peroxides on scale . These synthetic improvements allowed for the synthesis of multigram quantities of the desired NIK inhibitor for in vivo profiling .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the search results. However, related compounds such as “ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate” and “ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate” are mentioned .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate has been explored by several groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. However, related compounds such as “ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate” have been described .

Mechanism of Action

The mechanism of action for “ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate” is not explicitly mentioned in the search results. However, related compounds have been studied for their inhibitory effects on the nuclear factor-κB inducing kinase (NIK) .

Safety and Hazards

The safety and hazards associated with “ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate” are not explicitly mentioned in the search results. However, related compounds such as “ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate” have been described .

Future Directions

The future directions for “ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate” are not explicitly mentioned in the search results. However, there is ongoing research into the synthesis of azabicyclo[3.1.0]hexanone-containing inhibitors, which could potentially include this compound .

properties

IUPAC Name

ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-10-13(15)8-9-16(15)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGAAWJSHBOCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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